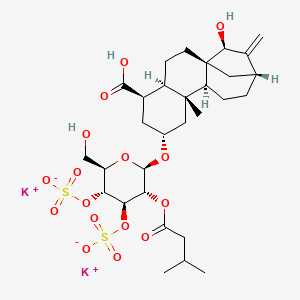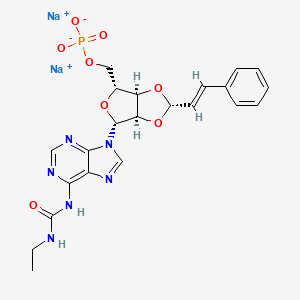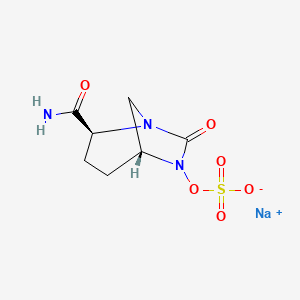
Azaconazole
Overview
Description
Azaconazole is a sterol biosynthesis inhibitor with fungicidal action . It is used mainly in ornamental crops to control canker and other diseases . It is moderately soluble in water, relatively volatile, and may be persistent in aquatic systems . Azaconazole is moderately toxic to mammals but is not expected to bioaccumulate .
Synthesis Analysis
The synthesis of Azaconazole and similar compounds involves the use of 3-amino-1,2,4-triazole . Other strategies for the synthesis of 1,2,4-triazole-containing scaffolds have also been highlighted .Molecular Structure Analysis
The molecular formula of Azaconazole is C12H11Cl2N3O2 . The structure includes a 1,3-dioxolane substituted at position 2 by a 2,4-dichlorophenyl and a 1,2,4-triazol-1-ylmethyl group .Physical And Chemical Properties Analysis
Azaconazole has a molecular weight of 300.141 . It has a density of 1.51 g/cm3, a boiling point of 460.7ºC at 760 mmHg, and a melting point of 112.6ºC .Scientific Research Applications
Pesticide Residue Analysis
Azaconazole is used in the preconcentration and determination of pesticide residues in environmental samples. A study utilized dispersive solid-phase extraction (dSPE) with stearic acid–coated magnetic nanoparticles as adsorbents for the determination of Azaconazole by gas chromatography-mass spectrometry (GC–MS) from domestic wastewater samples .
Pesticide Risk Assessment
The European Food Safety Authority (EFSA) has conducted a peer review of the initial risk assessments carried out by the competent authorities for the pesticide active substance Azaconazole. This involves evaluating the potential risks to consumers, animals, and the environment .
Wood Preservation
Azaconazole has been reported to be effective against Basidiomycetes and staining fungi, such as blue stain, sapstain, and mould species. Due to its stability, it can be formulated in aqueous and solvent-based wood preservatives or into emulsion concentrates for solid wood protection .
Synthesis of Triazolopyrimidine Classes
In pharmaceutical research, Azaconazole is involved in strategies for synthesizing 1,2,4-triazole-containing compounds like triazolopyrimidines. These compounds are being optimized for clinical application due to their potential therapeutic abilities and pharmacokinetic characteristics .
Mechanism of Action
Target of Action
Azaconazole is a member of the class of dioxolanes and is a fungicide used mainly in ornamental crops to control canker and other diseases . The primary target of Azaconazole is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Mode of Action
Azaconazole acts as an inhibitor of the sterol 14α-demethylase enzyme . By inhibiting this enzyme, Azaconazole interferes with the conversion of lanosterol to ergosterol , a critical component of the fungal cell membrane. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased cellular permeability and leakage of cellular contents .
Biochemical Pathways
The primary biochemical pathway affected by Azaconazole is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased cellular permeability and leakage of cellular contents . This disruption of the cell membrane integrity ultimately leads to the death of the fungal cell .
Result of Action
The primary result of Azaconazole’s action is the disruption of the fungal cell membrane integrity, leading to increased cellular permeability and leakage of cellular contents . This disruption ultimately leads to the death of the fungal cell , providing its fungicidal properties.
Action Environment
Azaconazole is moderately soluble in water and may be persistent in aquatic systems . Environmental factors such as pH, temperature, and presence of other organisms could potentially influence the action, efficacy, and stability of Azaconazole . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041613 | |
| Record name | Azaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azaconazole | |
CAS RN |
60207-31-0 | |
| Record name | Azaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)






